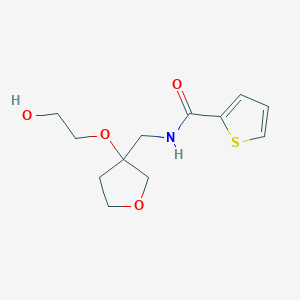
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)thiophene-2-carboxamide, commonly known as HTS-1, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. HTS-1 is a member of the thiophene family and is classified as a carboxamide derivative.
Scientific Research Applications
Synthesis and Characterization
- N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)thiophene-2-carboxamide and its derivatives have been synthesized and characterized for various applications. For instance, a study by Talupur et al. (2021) synthesized and characterized thiophene-2-carboxamides, which included antimicrobial evaluation and docking studies, highlighting their potential in biological applications.
Antimicrobial Activity
- Compounds related to this compound have been evaluated for their antimicrobial properties. Altundas et al. (2010) investigated the antibacterial activity of similar thiophene derivatives against various pathogenic strains, demonstrating their potential as antimicrobial agents.
Photostabilizers for Poly(vinyl chloride)
- Thiophene derivatives, including those related to this compound, have been used as photostabilizers for poly(vinyl chloride). Balakit et al. (2015) synthesized new thiophene compounds that showed effective reduction in photodegradation of PVC, highlighting their utility in material science.
Anticancer and Anti-inflammatory Agents
- Studies on compounds structurally related to this compound have explored their potential as anticancer and anti-inflammatory agents. For example, Moloney (2001) synthesized derivatives showing anti-inflammatory activity, while Sosnovsky et al. (1986) focused on predictive design for anticancer drugs using similar compounds.
Cholinesterase Inhibitors and Antioxidants
- Thiophene-2-carboxamide derivatives, closely related to this compound, have been assessed for their role as cholinesterase inhibitors and antioxidants. Kausar et al. (2021) studied these compounds for their potential in treating neurodegenerative diseases and oxidative stress.
properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c14-4-6-17-12(3-5-16-9-12)8-13-11(15)10-2-1-7-18-10/h1-2,7,14H,3-6,8-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJPQWLMJYUKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-nitrophenyl)-N-[3-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]phenyl]prop-2-enamide](/img/structure/B2655368.png)
![1,6-dimethyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2655372.png)
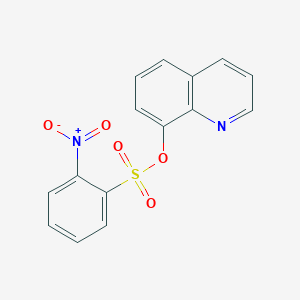

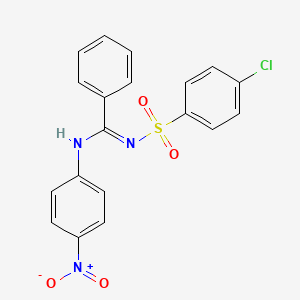
![5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2655377.png)
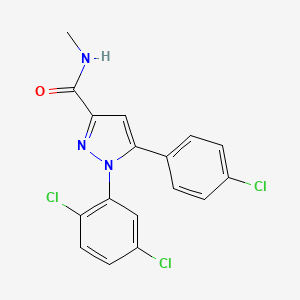
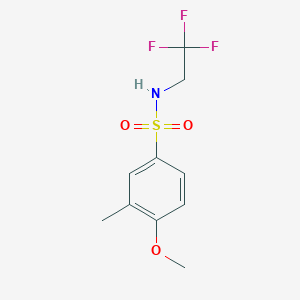
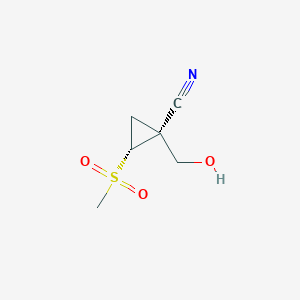
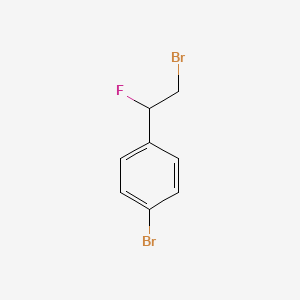


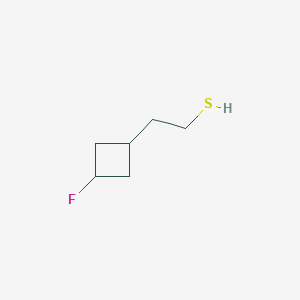
![Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2655390.png)